

Spectroscopic Profile of Pyrido[1][2]oxazin-3-ones: A Technical Guide

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Compound of Interest

Compound Name: 2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for pyrido[1][2]oxazin-3-one derivatives. Due to a notable scarcity of published experimental data for the specific isomer 2H-Pyrido[4,3-b]oxazin-3(4H)-one (CAS No: 102226-40-4), this document presents available data for the closely related and better-characterized isomer, 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one (CAS No: 20348-09-8). This comparative approach offers valuable insights into the expected spectroscopic characteristics of this class of heterocyclic compounds.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, which can serve as a reference for the analysis of the [4,3-b] isomer.

Table 1: Infrared (IR) Spectroscopy Data of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3000	Strong, Broad	N-H and/or O-H stretching (from residual water or tautomeric forms)
~1700	Strong	C=O (amide carbonyl) stretching
~1600-1450	Medium to Strong	C=C and C=N stretching (aromatic and heteroaromatic rings)
~1250	Medium to Strong	C-O-C (ether) stretching

Data is based on typical values for similar structures and available spectra in the NIST WebBook.[\[1\]](#)

Table 2: Mass Spectrometry (MS) Data of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one

m/z	Relative Intensity	Possible Fragment
150	High	[M] ⁺ (Molecular Ion)
122	Medium	[M-CO] ⁺
94	Medium	[M-CO-CO] ⁺ or [M-C ₂ H ₂ O ₂] ⁺
67	Low	Further fragmentation

Fragmentation patterns are predicted based on the structure and common fragmentation pathways. The molecular weight is confirmed by PubChem data.[\[3\]](#)

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

No complete, publicly available experimental NMR data was found for 2H-Pyrido[4,3-b]oxazin-3(4H)-one. For the [3,2-b] isomer, while some database entries exist, they do not provide

comprehensive peak assignments.[4][5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed. These methods are standard for the characterization of novel organic compounds.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a solid sample, a thin film can be cast from a suitable solvent on a salt plate (e.g., NaCl or KBr).
- **Data Acquisition:** The KBr pellet or thin film is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

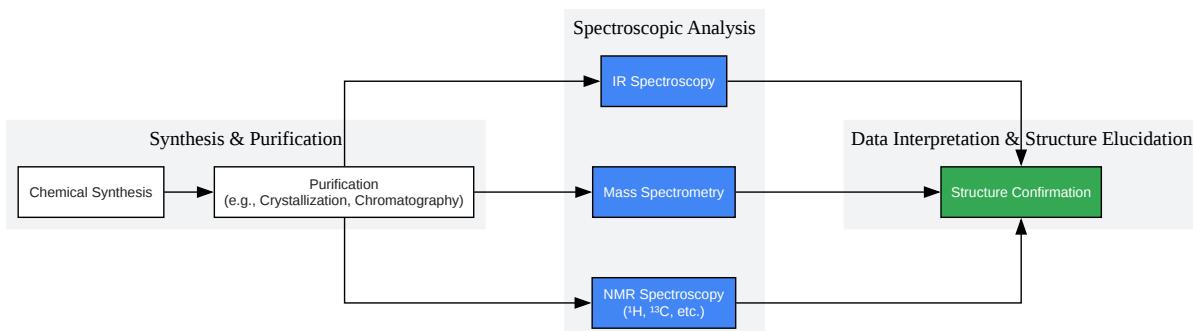
- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.
- **Ionization:** Electron Ionization (EI) is a common method for GC-MS, where the sample is bombarded with a high-energy electron beam. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ^1H NMR, the instrument is tuned to the proton frequency, and a series of radiofrequency pulses are applied. The resulting free induction decay (FID) is recorded. For ^{13}C NMR, the instrument is tuned to the carbon frequency, and similar pulses are applied, often with proton decoupling to simplify the spectrum.
- Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like 2H-Pyrido[4,3-b]oxazin-3(4H)-one.



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